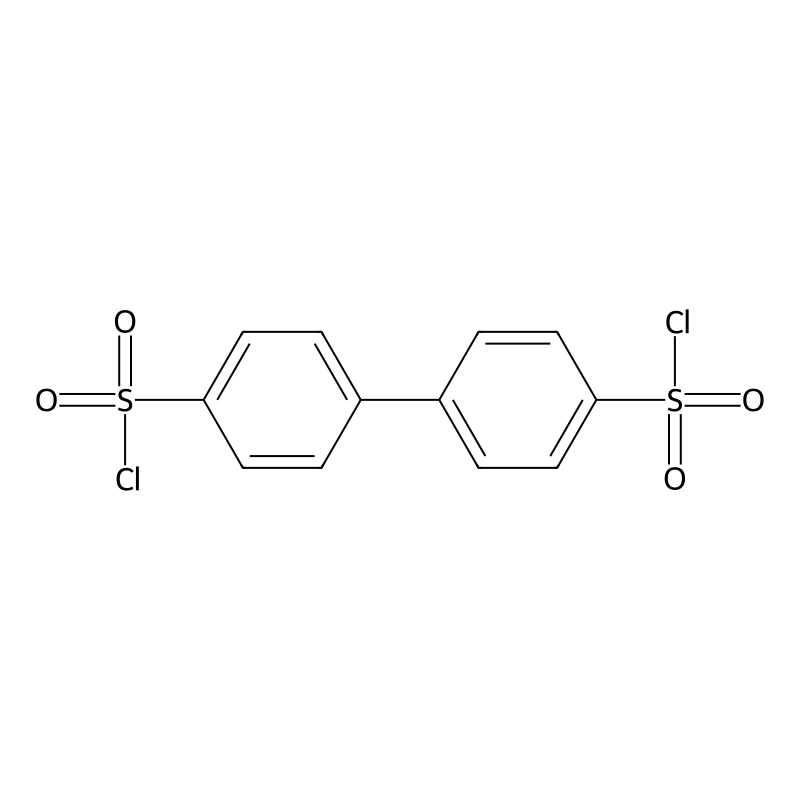

4,4'-Biphenyldisulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

One application of 4,4'-Biphenyldisulfonyl chloride in scientific research is the synthesis of capped cyclofructan. Capped cyclofructans are modified cyclodextrins, a type of cyclic oligosaccharide molecule. The process involves reacting 4,4'-Biphenyldisulfonyl chloride with cycloinulohexaose in pyridine. This reaction leads to the formation of 6A,6C-di-O-(biphenyl-4,4′-disulfonyl)-cycloinulohexaose, a capped cyclofructan molecule. Source: Sigma-Aldrich:

4,4'-Biphenyldisulfonyl chloride is an organic compound characterized by the molecular formula . It features two sulfonyl chloride groups attached to the para positions of a biphenyl framework. This compound is known for its high reactivity, making it a valuable intermediate in various chemical synthesis processes, particularly in the production of sulfonamides and sulfonate esters .

Types of Reactions

4,4'-Biphenyldisulfonyl chloride primarily undergoes:

- Nucleophilic Substitution Reactions: The sulfonyl chloride groups are highly electrophilic, allowing them to react with nucleophiles such as amines and alcohols.

- Condensation Reactions: It can also participate in condensation reactions to form sulfonamide or sulfonate ester products.

Common Products- Sulfonamides: Formed when reacted with amines.

- Sulfonate Esters: Produced when reacted with alcohols .

While specific biological activities of 4,4'-biphenyldisulfonyl chloride are not extensively documented, it is utilized in the synthesis of pharmaceutical intermediates. Its derivatives may exhibit antimicrobial properties and potential applications in drug development due to the inherent reactivity of the sulfonyl chloride groups .

Chlorosulfonation

One common method for synthesizing 4,4'-biphenyldisulfonyl chloride involves the chlorosulfonation of biphenyl. This process typically requires controlled conditions to ensure high yield and purity.

Reaction with Carbon Tetrachloride

Another method includes reacting 4,4'-biphenyl disulfonic acid with carbon tetrachloride at elevated temperatures (130-225 °C) under pressure. This method can be catalyzed by strong mineral acids such as sulfuric acid .

Industrial Production

Industrial synthesis often follows the chlorosulfonation route due to its efficiency and scalability. The reaction conditions are meticulously managed to optimize yield and minimize byproducts .

4,4'-Biphenyldisulfonyl chloride has several applications:

- Chemical Synthesis: It serves as a reagent in synthesizing complex organic molecules.

- Polymer Chemistry: Used as a monomer in condensation polymerization reactions to produce specialty polymers and resins .

- Pharmaceutical Intermediates: Important for producing various active pharmaceutical ingredients.

The interactions of 4,4'-biphenyldisulfonyl chloride with nucleophiles are significant for its reactivity profile. The electrophilic nature of the sulfonyl chloride groups allows it to readily conjugate with amines and other nucleophiles, forming stable bonds such as sulfonamides and sulfonate esters. Hydrolysis can occur in aqueous environments, leading to further reactions that may alter its biological activity or efficacy .

Similar Compounds- 4,4'-Biphenyldisulfonic Acid: Contains sulfonic acid groups instead of sulfonyl chlorides.

- 4,4'-Biphenyldisulfonyl Fluoride: Contains sulfonyl fluoride groups.

- Benzene-1,4-disulfonic Acid: A simpler structure with similar functional groups.

Uniqueness- Reactivity: The presence of sulfonyl chloride groups makes 4,4'-biphenyldisulfonyl chloride more reactive than its counterparts with less electrophilic functional groups.

-

- Reactivity: The presence of sulfonyl chloride groups makes 4,4'-biphenyldisulfonyl chloride more reactive than its counterparts with less electrophilic functional groups.

4,4'-Biphenyldisulfonyl chloride exhibits distinctive thermal characteristics that are fundamental to its handling and application in synthetic chemistry. The compound demonstrates a well-defined melting point range of 205-208°C [1] [2], which represents the transition from the crystalline solid state to the liquid phase. This relatively high melting point is attributable to the rigid biphenyl backbone structure and the presence of polar sulfonyl groups that facilitate intermolecular interactions .

The boiling point of the compound has been determined to be 476.7±38.0°C at standard atmospheric pressure (760 mmHg) [2]. This elevated boiling point reflects the substantial molecular weight (351.23 g/mol) and the strong intermolecular forces present in the liquid phase. The significant difference between the melting and boiling points (approximately 270°C) indicates a stable liquid phase range under controlled conditions.

Thermal decomposition becomes a significant consideration at temperatures approaching and exceeding the melting point. The compound begins to undergo gradual decomposition above 200°C, with the primary decomposition products being hydrogen chloride (HCl), sulfur dioxide (SO₂), carbon monoxide (CO), and carbon dioxide (CO₂) [4] [5]. This decomposition pathway is typical for sulfonyl chlorides and represents a critical safety consideration during high-temperature applications.

The flash point has been calculated to be 242.1±26.8°C [2], indicating that the compound can form flammable vapor-air mixtures at elevated temperatures. This property is particularly relevant for industrial handling and storage protocols, as it defines the minimum temperature at which the compound presents a fire hazard under specific conditions.

Phase transition behavior is characterized by a sharp melting point transition, indicating a well-ordered crystalline structure. The compound exhibits thermal stability below 200°C when maintained under dry conditions, with moisture exclusion being critical for maintaining structural integrity [4] [5]. The rigid biphenyl backbone contributes to the overall thermal stability by providing a robust molecular framework that resists thermal degradation at moderate temperatures.

Solubility Profile and Solvent Interactions

The solubility characteristics of 4,4'-Biphenyldisulfonyl chloride are dominated by its dual nature, combining hydrophobic biphenyl groups with highly polar and reactive sulfonyl chloride functionalities. This structural dichotomy results in distinctive solubility patterns that are crucial for synthetic applications.

Water solubility is characterized by immediate and vigorous hydrolytic reaction rather than simple dissolution [4] [5]. Upon contact with water, the compound undergoes rapid hydrolysis to form the corresponding disulfonic acid and release hydrogen chloride gas. This reaction is highly exothermic and represents a fundamental incompatibility with aqueous media, necessitating strict exclusion of moisture during handling and storage.

Organic solvent compatibility demonstrates excellent solubility in chlorinated solvents, particularly dichloromethane and chloroform [6]. These aprotic solvents provide optimal dissolution characteristics without competing nucleophilic reactions that could interfere with the desired synthetic transformations. The compound also exhibits good solubility in diethyl ether [6], making it suitable for extraction and purification procedures using ethereal media.

Aprotic polar solvents such as dimethyl sulfoxide (DMSO) present limited compatibility data, though related biphenyl sulfonyl chlorides show solubility ranges of approximately 50 mg/mL [7] [8]. The interaction with DMSO requires careful consideration due to the potential for competitive nucleophilic attack by the sulfoxide oxygen.

Protic solvents including methanol and ethanol are expected to react with the sulfonyl chloride groups, forming sulfonate esters and releasing hydrogen chloride. This reactivity pattern excludes protic alcohols from consideration as inert solvents for the compound.

Solvent selection criteria for synthetic applications should prioritize aprotic organic solvents with minimal nucleophilic character. Acetone represents a moderate polarity aprotic solvent that may provide acceptable solubility characteristics, though specific solubility data requires experimental determination.

Hydrolytic Degradation Kinetics

The hydrolytic degradation of 4,4'-Biphenyldisulfonyl chloride represents one of the most significant reactivity patterns affecting its stability and handling requirements. The compound exhibits extremely high reactivity toward water and other protic nucleophiles, resulting in rapid and complete hydrolysis under ambient conditions.

Hydrolysis mechanism proceeds through nucleophilic attack of water molecules on the electrophilic sulfur centers, leading to the formation of tetrahedral intermediates that rapidly collapse to eliminate hydrogen chloride. The overall reaction yields the corresponding 4,4'-biphenyldisulfonic acid and releases two equivalents of hydrogen chloride per molecule of starting material [4] [5].

Kinetic characteristics of the hydrolysis reaction demonstrate first-order dependence on both the sulfonyl chloride concentration and water activity. The reaction rate is significantly enhanced by the presence of basic conditions, which facilitate the nucleophilic attack and stabilize the departing chloride ions. Even trace amounts of moisture can initiate the degradation process, making moisture exclusion a critical storage and handling requirement.

Environmental factors influencing hydrolysis rates include temperature, humidity, and pH. Elevated temperatures accelerate the reaction rate exponentially, while high humidity provides continuous water vapor that can initiate surface degradation. The presence of basic impurities or atmospheric ammonia can catalyze the hydrolysis process, leading to accelerated degradation rates.

Degradation products from hydrolysis include the parent disulfonic acid, which is highly polar and water-soluble, and hydrogen chloride gas, which is corrosive and toxic [5]. The formation of hydrogen chloride represents a significant safety concern, as it can cause respiratory irritation and equipment corrosion in enclosed spaces.

Stabilization strategies for preventing hydrolytic degradation include storage under inert atmospheres (nitrogen or argon), use of desiccants to maintain anhydrous conditions, and temperature control to minimize reaction rates. The compound should be stored in sealed containers with minimal headspace to reduce moisture exposure [7] [9].

Electrophilic Reactivity in Nucleophilic Substitutions

The electrophilic reactivity of 4,4'-Biphenyldisulfonyl chloride is characterized by the presence of two highly electrophilic sulfonyl chloride groups that readily undergo nucleophilic substitution reactions. This reactivity pattern is fundamental to the compound's utility as a synthetic intermediate and cross-linking agent.

Nucleophilic substitution mechanism proceeds through addition-elimination pathways involving the formation of pentavalent sulfur intermediates [4]. The mechanism begins with nucleophilic attack on the sulfur center, leading to the formation of a crowded and unstable tetrahedral intermediate. Subsequent elimination of chloride ion restores the tetrahedral geometry around sulfur and yields the substituted product.

Substrate scope for nucleophilic substitution encompasses a wide range of nucleophiles, including primary and secondary amines, alcohols, thiols, and carboxylates. The reaction with amines proceeds readily at room temperature to form disulfonamides [10] , while alcohols require mild basic conditions to generate sulfonate esters. The bifunctional nature of the compound enables cross-linking reactions with difunctional nucleophiles.

Reaction conditions for optimal nucleophilic substitution typically involve mild temperatures (0-50°C) and basic conditions to neutralize the hydrogen chloride byproduct [10] . The use of tertiary amines such as triethylamine or pyridine serves both as a base and as a reaction medium. Anhydrous conditions are essential to prevent competing hydrolysis reactions.

Regioselectivity in nucleophilic substitutions is generally high, with nucleophilic attack occurring exclusively at the sulfonyl chloride groups rather than at the biphenyl aromatic system. The electronic properties of the biphenyl system can influence the relative reactivity of the two sulfonyl chloride groups, though both groups typically exhibit similar reactivity patterns.

Steric effects play a significant role in determining reaction rates and product distributions. Bulky nucleophiles may exhibit reduced reactivity due to steric hindrance around the sulfonyl chloride groups. The rigid biphenyl backbone can also influence the accessibility of nucleophiles to the electrophilic centers, particularly in reactions involving large molecules or polymeric substrates.

Competitive reactions include hydrolysis in the presence of moisture and thermal decomposition at elevated temperatures. The moisture sensitivity of the compound necessitates rigorous exclusion of water during nucleophilic substitution reactions. Side reactions may include aromatic substitution under forcing conditions, though this is generally not observed under typical synthetic conditions.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive